cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a 2,5-dimethylbenzoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and enantiomeric interactions in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, while the benzoyl group can engage in π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different substitution pattern on the benzoyl group.
cis-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid: Contains a bromine atom instead of methyl groups.
cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Another isomer with different methyl group positions.
Uniqueness
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. The presence of two methyl groups on the benzoyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
85603-45-8 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(1S,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 |
InChI Key |
DJWXJQQNNQJGSC-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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